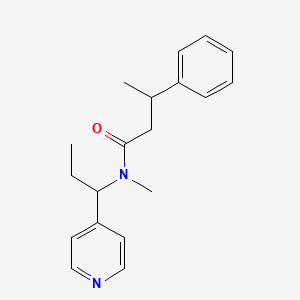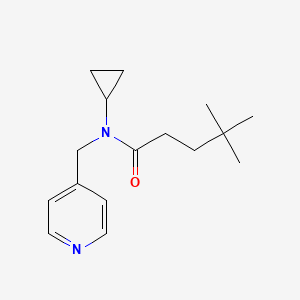![molecular formula C11H17ClN2O3S2 B6968159 N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine](/img/structure/B6968159.png)
N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine typically involves the reaction of 2-bromo-1-(5-chloro-1,3-thiazol-2-yl)ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O3S2/c1-17-4-3-14(7-11-13-6-10(12)18-11)9-2-5-19(15,16)8-9/h6,9H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRUVLOONZKWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=NC=C(S1)Cl)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one](/img/structure/B6968085.png)


![2-[[[4-(Hydroxymethyl)-2,3-dihydrochromen-4-yl]amino]methyl]pyridin-3-ol](/img/structure/B6968104.png)
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine](/img/structure/B6968106.png)


![2-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-N-[cyclopropyl-(4-methoxyphenyl)methyl]acetamide](/img/structure/B6968113.png)
![4-[3-(4-Propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide](/img/structure/B6968126.png)

![(2R,5S)-5-phenyl-N'-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide](/img/structure/B6968138.png)
![[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone](/img/structure/B6968167.png)
